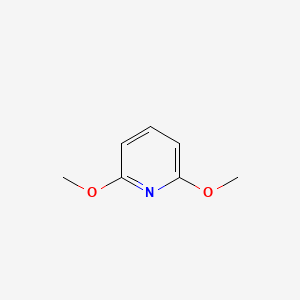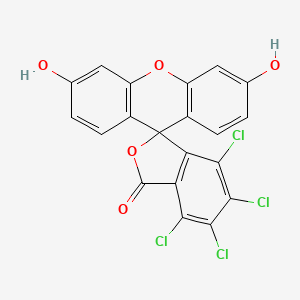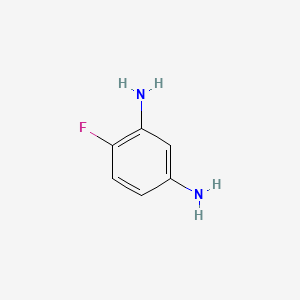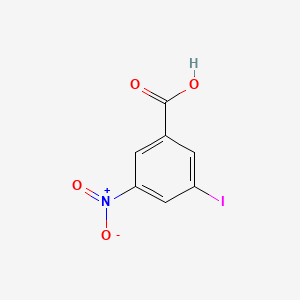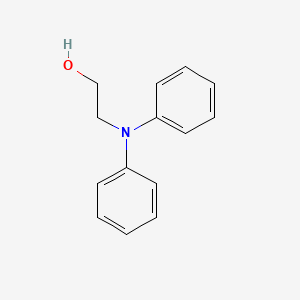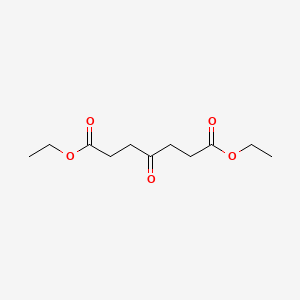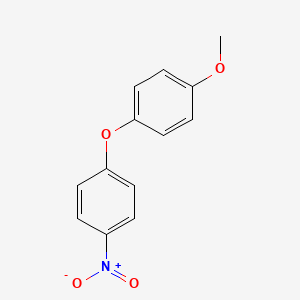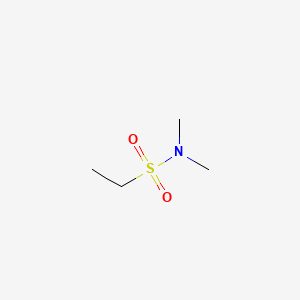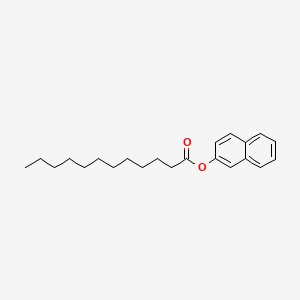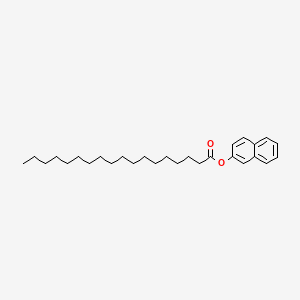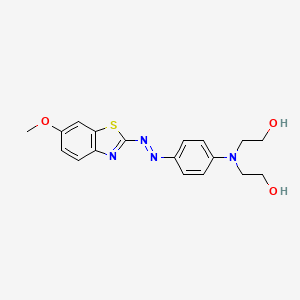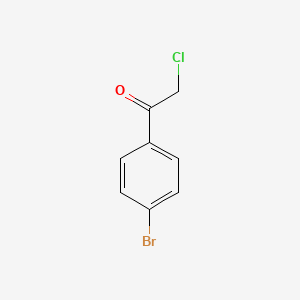
1-(4-Bromophenyl)-2-chloroethanone
Overview
Description
1-(4-Bromophenyl)-2-chloroethanone, also known as 4-bromo-2-chloroethanone, is a compound of bromine and chlorine with the chemical formula C6H4BrClO. It is a colorless, volatile solid with a sweet, musty odor. It has a melting point of 62-64 °C and a boiling point of 173-174 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and ether. 4-bromo-2-chloroethanone is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Optical and Charge Transport Properties
1-(4-Bromophenyl)-2-chloroethanone and related chalcone derivatives show promising results in studies focusing on their optical and charge transport properties. These compounds have been analyzed for their potential use in semiconductor devices due to their significant nonlinear optical (NLO) activities and thermal stability. The intermolecular charge transport observed from occupied to unoccupied molecular orbitals suggests they could function effectively in various semiconductor applications, particularly as n-type materials in organic semiconductor devices (Shkir et al., 2019).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new ring transformation products using this compound and related compounds. For example, a study demonstrated the formation of 4-p-bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine, highlighting the versatility of these compounds in synthesizing novel organic structures (Harada et al., 1992).
Photoluminescence Properties
This compound has been used in the synthesis of star-shaped benzo[1,2-b:4,5-b']difurans. These compounds exhibit high UV–Vis fluorescence with excellent quantum yields. Due to their π-conjugated structure and solubility in organic solvents, these compounds are of interest for applications in photoluminescence and materials science (Bosiak et al., 2016).
Crystal Structure Analysis
Studies have also focused on the crystal structure and stereochemical outcomes of reactions involving this compound. These studies provide valuable insights into the molecular geometry and potential applications in crystallography and material sciences (Daik et al., 1998).
Organic Synthesis
Further research has explored the use of this compound in the synthesis of various organic compounds, such as 4-halophosphaisocoumarins. These studies are pivotal in expanding the scope of organic synthesis and developing new methods for compound formation (Peng et al., 2008).
Applications in Electronics
The compound has been investigated for its potential in electronics, specifically in the synthesis of cyclometalated Pd(II) and Ir(III) complexes. These studies are significant for the development of new materials with specific luminescent properties and their application in organic light-emitting diodes (OLEDs) (Xu et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 1-(4-Bromophenyl)ethanol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, leading to the formation of new carbon-carbon bonds
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organic groups from boron to palladium, leading to the formation of new carbon-carbon bonds
Result of Action
Similar compounds have been known to exhibit various pharmacological effects
Action Environment
Similar compounds have been known to exhibit varying degrees of stability and reactivity under different environmental conditions
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-2-chloroethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve impulse transmission. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects cell signaling pathways, particularly those involved in apoptosis and inflammation. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with acetylcholinesterase involves the formation of a covalent bond with the enzyme’s active site, leading to irreversible inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced potency . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild oxidative stress and moderate enzyme inhibition . At higher doses, it can cause significant toxicity, including severe oxidative damage, disruption of cellular functions, and even mortality . Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cellular membranes through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in various cellular compartments . The distribution of this compound within tissues can influence its efficacy and toxicity, highlighting the importance of studying its transport and distribution dynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular functions .
properties
IUPAC Name |
1-(4-bromophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNNQFCUAGJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194928 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4209-02-3 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4209-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734VJ39EEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





